molecular formula C22H30N2O3 B2948596 N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2200427-47-8

N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2948596
CAS RN: 2200427-47-8
M. Wt: 370.493
InChI Key: YHIYWWOZYAQHLX-IZAXUBKRSA-N
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Description

N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is a potent and highly specific ligand that has been extensively studied for its role in pain management and addiction treatment. In

Mechanism of Action

N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids in the brain and spinal cord. By binding to this receptor, this compound blocks the effects of opioids, including pain relief and euphoria. This makes this compound a potentially useful tool for studying the mechanisms of opioid addiction and developing new treatments for opioid dependence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the rewarding effects of opioids and decreasing the risk of relapse in opioid-dependent individuals. It has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals, making it a potentially useful tool for addiction treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its high selectivity for the μ-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid addiction and developing new treatments for opioid dependence. However, one of the limitations of this compound is its relatively low potency compared to other opioid antagonists, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, including exploring its potential as a treatment for opioid dependence and studying its effects on other opioid receptors. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential as a tool for studying the mechanisms of opioid addiction. Finally, there is a need for further research on the synthesis and characterization of this compound, as well as its potential as a therapeutic agent for other conditions.

Synthesis Methods

The synthesis of N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of piperidine with 4-phenylacetaldehyde to form 4-phenylpiperidine. This intermediate is then reacted with cyclohexanone in the presence of sodium borohydride to produce N-(4-phenylpiperidin-4-yl)cyclohexanecarboxamide. The final step involves the reaction of this intermediate with 4-formylbenzoic acid in the presence of acetic anhydride to form this compound.

Scientific Research Applications

N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its role in pain management and addiction treatment. It has been shown to block the effects of opioids, including morphine and heroin, by binding to the μ-opioid receptor. This makes this compound a potentially useful tool for studying the mechanisms of opioid addiction and developing new treatments for opioid dependence.

properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-2-20(26)24-14-12-22(13-15-24,18-6-4-3-5-7-18)21(27)23-19-10-8-17(16-25)9-11-19/h2-7,17,19,25H,1,8-16H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIYWWOZYAQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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